3-(3-methoxypropoxy)propan-1-ol

Description

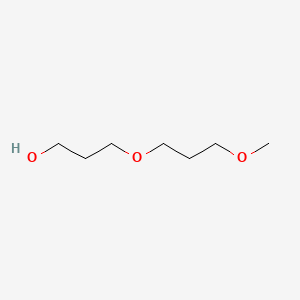

3-(3-Methoxypropoxy)propan-1-ol (CAS: 13133-29-4), also known as Tri(propylene glycol) methyl ether or DOWANOL® TPM, is a polyether alcohol with the molecular formula C₁₀H₂₂O₄. Its structure consists of a linear chain of three propylene glycol units terminated by a methoxy group (COCCCOCCCOCCCO) . Key physical properties include:

- Boiling point: 244.1°C at 760 mmHg

- Density: 0.981 g/cm³

- LogP: 0.8286 (moderate hydrophobicity)

- Flash point: 133°C

This compound is primarily used as a high-boiling solvent in coatings, inks, and cleaning products due to its balanced hydrophilic-lipophilic properties and low volatility .

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-9-5-3-7-10-6-2-4-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAHUFWKIQLBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074809 | |

| Record name | 1-Propanol, 3-(3-methoxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112-28-7, 101750-15-6 | |

| Record name | 3-(3-Methoxypropoxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxypropoxy)propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, methoxypropoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101750156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-(3-methoxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methoxypropoxy)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Reactions

The most widely documented laboratory method for synthesizing 3-(3-methoxypropoxy)propan-1-ol involves a nucleophilic substitution reaction between 3-methoxypropyl chloride and 1-propanol. This reaction is typically conducted under reflux conditions in the presence of a strong base, such as sodium hydroxide (NaOH), to deprotonate the alcohol and facilitate the substitution. The general reaction scheme is as follows:

Key parameters influencing yield and purity include:

-

Molar ratio : A 1:1 molar ratio of 3-methoxypropyl chloride to 1-propanol optimizes conversion rates.

-

Reaction temperature : Reflux conditions (typically 80–100°C) ensure sufficient energy for bond formation.

-

Base concentration : Excess NaOH (1.5–2.0 equivalents) neutralizes HCl byproducts, shifting equilibrium toward product formation.

Post-reaction purification involves distillation under reduced pressure (boiling point: 227.3°C at 760 mmHg) to isolate the product.

Epoxide Ring-Opening with 3-Methoxy-1-Propanol

An alternative approach utilizes propylene oxide as an epoxide precursor, which undergoes ring-opening with 3-methoxy-1-propanol under basic conditions. This method, detailed in patent literature, employs sodium hydroxide or potassium hydroxide to catalyze the reaction:

Reaction Conditions :

-

Temperature : 50–70°C to balance reaction rate and side-product formation.

-

Solvent : Polar aprotic solvents like tetrahydrofuran (THF) enhance solubility of the reactants.

-

Catalyst loading : 10–15 mol% NaOH ensures efficient epoxide activation.

This method achieves yields of 75–85%, with the primary byproduct being di-ether derivatives formed via over-alkylation.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale production of this compound prioritizes efficiency and scalability. Continuous flow reactors (CFRs) are employed to maintain precise control over reaction parameters, including temperature, pressure, and residence time. A typical CFR setup involves:

| Parameter | Value |

|---|---|

| Reactor type | Tubular plug-flow reactor |

| Temperature | 90–110°C |

| Pressure | 2–4 bar |

| Residence time | 30–60 minutes |

CFRs outperform batch reactors by minimizing thermal gradients and enabling real-time monitoring, resulting in a 15–20% increase in yield compared to traditional methods.

Catalytic Alkylation of 1,3-Propanediol

A patented industrial method alkylates 1,3-propanediol with methyl chloride in the presence of a base to produce 3-methoxy-1-propanol, a key precursor. The reaction proceeds via:

Optimized Conditions :

-

Base : Potassium carbonate (K₂CO₃) minimizes side reactions.

-

Solvent : Water or methanol enhances reactant miscibility.

-

Temperature : 120–140°C under autogenous pressure.

This method achieves >90% conversion of 1,3-propanediol, with the product subsequently used in etherification reactions to synthesize this compound.

Advances in Catalytic Processes

Heterogeneous Acid Catalysts

Recent innovations focus on replacing traditional bases with solid acid catalysts, such as sulfonated zirconia or Amberlyst-15, to improve recyclability and reduce waste. These catalysts facilitate etherification at lower temperatures (60–80°C) while maintaining yields of 80–88%.

Enzymatic Synthesis

Preliminary studies explore lipase-mediated synthesis using Candida antarctica lipase A. This biocatalytic approach operates under mild conditions (30–40°C, pH 7–8) and offers high stereoselectivity, though industrial adoption remains limited due to enzyme cost.

Purification and Quality Control

Distillation Techniques

Industrial purification employs fractional distillation to separate this compound from unreacted precursors and byproducts. Key distillation parameters include:

| Property | Value |

|---|---|

| Boiling point | 227.3°C at 760 mmHg |

| Vapor pressure | 0.0 mmHg at 25°C |

| Flash point | 74.4°C |

High-purity grades (>99%) require multiple distillation passes under vacuum (10–20 mmHg).

Chemical Reactions Analysis

Types of Reactions: 3-(3-methoxypropoxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of substituted ethers.

Scientific Research Applications

Chemical Applications

Solvent and Reagent in Organic Synthesis

3-(3-Methoxypropoxy)propan-1-ol is primarily utilized as a solvent and reagent in organic synthesis. Its ether and alcohol functionalities make it suitable for preparing various ethers and alcohols through reactions such as nucleophilic substitution and condensation. The compound's ability to dissolve a wide range of organic compounds enhances its utility in laboratory settings.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product Type | Notes |

|---|---|---|

| Oxidation | Aldehydes, Carboxylic Acids | Commonly used in the formation of functional groups. |

| Reduction | Alkanes | Acts as a reducing agent in various reactions. |

| Substitution | Substituted Ethers | Facilitates the formation of complex ethers. |

Biological Applications

Biocatalysis and Enzymatic Reactions

In biological contexts, this compound serves as a substrate for biocatalysts like Candida antarctica lipase A , facilitating asymmetric synthesis and enzymatic resolution. Its structural properties allow it to engage in hydrogen bonding, enhancing enzyme-substrate interactions.

Potential Antimicrobial and Antioxidant Activities

Research has indicated that this compound may possess antimicrobial and antioxidant properties, making it a candidate for pharmaceutical applications. Studies exploring its efficacy against various pathogens are ongoing.

Medical Applications

Drug Delivery Systems

The compound is being investigated for its potential role in drug delivery systems due to its favorable solubility characteristics and ability to form stable complexes with therapeutic agents. Its ether linkages enhance permeability across biological membranes, which is crucial for effective drug delivery.

Industrial Applications

Coatings and Adhesives

In industrial settings, this compound is employed in the formulation of coatings and adhesives. Its properties contribute to improved adhesion and durability of products used in construction and manufacturing.

Table 2: Industrial Uses of this compound

| Industry | Application | Benefits |

|---|---|---|

| Coatings | Paints | Enhances adhesion and finish quality. |

| Adhesives | Industrial adhesives | Improves bonding strength and flexibility. |

| Cleaning Products | Solvent formulations | Effective at dissolving oils and greases. |

Case Studies

Case Study 1: Enzymatic Resolution Using Candida antarctica Lipase A

A study explored the use of this compound as a substrate for enzymatic reactions involving Candida antarctica lipase A . The results demonstrated enhanced reaction rates compared to traditional substrates, indicating its potential for use in industrial biocatalysis.

Case Study 2: Evaluation of Antimicrobial Properties

In an experimental setup, the antimicrobial activity of this compound was assessed against common bacterial strains. The compound exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 3-(3-methoxypropoxy)propan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The hydroxyl group can form hydrogen bonds with other molecules, while the ether linkages provide flexibility and solubility in different solvents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 3-(Methylsulphanyl)propan-1-ol (CAS: Not specified)

- Structure : Contains a sulfanyl (-SH) group instead of methoxypropoxy.

- Properties: Volatile sulfur compounds (VSCs) like this are associated with off-flavors in wine (e.g., roasted, chocolate notes) .

- Application : Formed during methionine metabolism by lactic acid bacteria (LAB), impacting food/beverage quality .

b) (S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol (CAS: Not specified)

- Structure: Phenolic ether with a chiral center (S-configuration) and trifluoromethyl group.

- Properties : Increased hydrophobicity (higher logP) due to the -CF₃ group; chiral structure may enhance biological activity (e.g., as a CFTR potentiator/inhibitor) .

- Application : Pharmaceutical research, particularly in ion channel modulation .

c) 2,2-Dimethyl-3-(3-tolyl)propan-1-ol (CAS: Not specified)

Substituted Propanol Derivatives

a) 3-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS: 22490-86-4)

- Structure : Aromatic methoxy group and primary amine (-NH₂).

- Properties : Basic character (pKa ~9–10) enhances solubility in acidic media.

- Application : Pharmaceutical intermediate for drug synthesis .

b) 3-((4-Methoxybenzyl)oxy)propan-1-ol (CAS: 119138-29-3)

- Structure : Benzyl-protected ether with a methoxy group.

- Properties : Lower logP (~0.92) due to aromatic hydrophobicity.

- Application : Intermediate in organic synthesis, particularly for protecting groups .

Biological Activity

3-(3-Methoxypropoxy)propan-1-ol, also known as propanol with a methoxypropoxy group, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological interactions, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a propanol backbone substituted with a methoxypropoxy group, which enhances its solubility and reactivity in biological systems. This compound is characterized by its ether and alcohol functional groups, allowing for diverse interactions with biological molecules.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Alkylation of 1,3-Propanediol : This method involves the alkylation of 1,3-propanediol with methyl chloride in the presence of a base, yielding high selectivity and yield .

- Continuous Flow Reactors : In industrial applications, continuous flow reactors are utilized to enhance the efficiency and yield of the production process.

Enzymatic Interactions

Research indicates that this compound serves as a substrate for various biocatalysts, notably Candida antarctica lipase A . This enzyme catalyzes the resolution and asymmetric synthesis involving the compound, demonstrating its utility in biotransformations.

Antimicrobial and Antioxidant Properties

Preliminary studies suggest that this compound exhibits both antimicrobial and antioxidant activities. These properties make it a candidate for pharmaceutical applications aimed at combating oxidative stress and microbial infections.

Cytotoxicity Evaluation

In studies assessing cytotoxicity against cancer cell lines, compounds structurally related to this compound have shown significant activity. For instance, certain derivatives demonstrated cytotoxic effects on breast cancer cells (MCF-7), suggesting that modifications to the structure can enhance biological efficacy .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H16O3 | Ether and alcohol functionality |

| 3-Methoxy-1-propanol | C4H10O2 | Simple alcohol structure; used as a solvent |

| 1-Methoxy-3-(3-methoxypropoxy)propane | C8H18O3 | Longer carbon chain; used in industrial applications |

| Tripropylene glycol methyl ether | C12H26O4 | Higher molecular weight; used as a solvent |

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in non-covalent interactions with enzymes and other biomolecules. These interactions are crucial for understanding its mechanism of action in biological systems.

Toxicological Profile

Safety assessments indicate that while this compound has low acute toxicity (LD50 values greater than 5 g/kg in rats), it may cause severe skin irritation and eye damage upon contact . These findings underscore the necessity for careful handling in laboratory and industrial settings.

Q & A

Q. What experimental designs can isolate the compound’s role in multi-step reactions (e.g., as a solvent vs. reactant)?

- Methodological Answer : Use isotopic labeling (e.g., C at the hydroxyl group) to track participation in reactions. Control experiments without the compound can confirm its function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.